1-(2,6-Dichlorophenyl)-2-methylpropan-1-ol
Overview
Description
The compound “1-(2,6-Dichlorophenyl)-2-methylpropan-1-ol” is a derivative of 2,6-Dichlorophenol . Dichlorophenols are a type of chlorinated phenols that have two chlorine atoms attached to the phenol group . They are typically colorless solids .
Chemical Reactions Analysis
There is a study on the metabolic and co-metabolic transformation of Diclofenac by Enterobacter hormaechei D15 . The GC-MS analysis detected and identified one metabolite as 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one .
Scientific Research Applications
Antibacterial and Anti-inflammatory Properties
Research has explored the antibacterial potential of compounds structurally related to 1-(2,6-Dichlorophenyl)-2-methylpropan-1-ol. For instance, a study has identified potent antibacterial agents with specific activity against anaerobic bacteria, designed to act as pro-drugs, liberating lethal species specifically within the target anaerobic bacterial cell (Dickens et al., 1991). Furthermore, novel antibacterial agents have been synthesized and evaluated for efficacy against both gram-negative and gram-positive bacteria, contributing to the development of new treatments for bacterial infections (Sheikh et al., 2009).
Biofuel Production
Another significant application is in the field of biofuel production. A study demonstrated the engineered production of 2-methylpropan-1-ol (isobutanol), a leading candidate biofuel, through a modified amino acid pathway in Escherichia coli under anaerobic conditions, achieving 100% theoretical yield (Bastian et al., 2011). This research underscores the potential of microbial engineering in creating sustainable and economically viable biofuel production processes.
Catalysis and Material Science
The compound's relevance extends into catalysis and material science, where it is utilized in the synthesis of conducting polymers and catalytic processes. For instance, the preparation, properties, and catalytic activity of transition-metal complexes containing a ligated 2-methyl-3,3-diphenyl-1,3-diphosphapropene skeleton have been investigated, highlighting the role of these complexes in catalyzing reactions (Liang et al., 2003). Additionally, studies on the electrochemically induced substitution of polythiophenes and polypyrrole have contributed to advancements in the development of conductive and electroactive materials (Qi et al., 1996).
Environmental Applications
Research has also focused on environmental applications, such as the degradation of chlorophenols using copper-doped titanium dioxide under visible light, presenting a method for the photocatalytic treatment of pollutants (Lin et al., 2018). This study offers insights into the development of more efficient and environmentally friendly approaches to water treatment and pollution remediation.
Mechanism of Action
Target of Action
It’s structurally similar to diclofenac , a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the enzyme cyclooxygenase (COX) . COX is responsible for the production of prostaglandins, which contribute to inflammation and pain signaling .
Mode of Action
Based on its structural similarity to diclofenac , it may inhibit the activity of COX, disrupting prostaglandin synthesis . This results in reduced inflammation and pain signaling .
Biochemical Pathways
Diclofenac, a structurally similar compound, is known to affect the prostaglandin synthesis pathway by inhibiting cox . This could potentially lead to downstream effects such as reduced inflammation and pain signaling .
Pharmacokinetics
Diclofenac, a structurally similar compound, is known to be rapidly and completely absorbed when given orally . It binds extensively to plasma albumin, and its metabolites are excreted in urine . These properties could potentially impact the bioavailability of 1-(2,6-Dichlorophenyl)-2-methylpropan-1-ol.
Result of Action
Based on its structural similarity to diclofenac , it may result in reduced inflammation and pain signaling due to its potential inhibition of COX and disruption of prostaglandin synthesis .
Action Environment
A study on the degradation of diclofenac, a structurally similar compound, found that its degradation efficiency was higher under acidic conditions than in neutral and alkaline media . This suggests that pH could potentially influence the action and stability of this compound.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-2-methylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O/c1-6(2)10(13)9-7(11)4-3-5-8(9)12/h3-6,10,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJBRPKLZHWHEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=C(C=CC=C1Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.